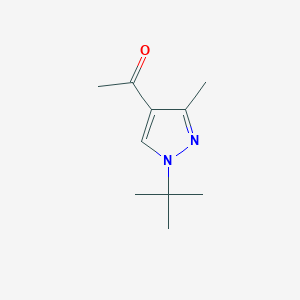

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one

描述

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is a pyrazole-derived ketone characterized by a tert-butyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring.

属性

IUPAC Name |

1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7-9(8(2)13)6-12(11-7)10(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBSYRPUXFBPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Formation and Functionalization

The pyrazole core with tert-butyl and methyl substituents is generally synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. Protection and deprotection steps may be employed to introduce the tert-butyl group selectively.

Acetylation at the 4-Position

The key step is the introduction of the ethanone group at the 4-position of the pyrazole ring. This is often achieved through:

- Acylation reactions using acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions.

- Transition metal-catalyzed coupling reactions involving palladium catalysts and vinyl ethers, as demonstrated in related pyrazole ethanone derivatives.

Catalytic Systems and Reaction Conditions

A representative procedure for synthesizing related pyrazole ethanones involves:

| Reagent/Condition | Details |

|---|---|

| Catalyst | Palladium acetate with 1,3-bis(diphenylphosphino)propane |

| Base | Sodium carbonate |

| Solvent | n-Butanol |

| Temperature | Reflux (approx. 120°C) |

| Atmosphere | Inert (Argon) |

| Reaction Time | 4 hours |

This method yields 1-(1-methyl-1H-pyrazol-4-yl)ethanone analogues with good purity after chromatographic purification.

Purification and Isolation

Post-reaction, the mixture is cooled, filtered, and purified by column chromatography using solvents such as dichloromethane and methanol mixtures. Crystallization from appropriate solvents (e.g., ethanol, toluene) under controlled temperatures ensures high purity and yield.

Research Findings and Data Summary

Yield and Purity

- Yields reported for similar pyrazole ethanone syntheses range from 85% to 95%, indicating efficient preparation routes.

- Purification steps involving recrystallization and chromatography yield analytically pure compounds suitable for further application.

Reaction Optimization

- Use of inert atmosphere (argon) prevents oxidation.

- Reflux in n-butanol facilitates homogeneous reaction conditions.

- Choice of base (sodium carbonate) ensures neutralization of acidic byproducts.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-methyl-4-iodopyrazole + vinyl-n-butyl ether + Pd(OAc)2 + dppe + Na2CO3 in n-butanol, reflux under argon for 4h | Formation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone |

| 2 | Cooling, filtration, solvent removal | Crude product |

| 3 | Column chromatography (DCM:MeOH = 50:1) | Pure 1-(1-methyl-1H-pyrazol-4-yl)ethanone |

Comparative Analysis of Preparation Approaches

Notes on Related Patents and Research

- Patents describe environmentally friendly and economically viable processes involving condensation reagents and organic bases for pyrazole derivatives, emphasizing high yield and low waste.

- The use of acetic acid and controlled cooling steps during crystallization enhances product isolation and purity.

- Advanced synthetic routes involve multi-step transformations with intermediate protection/deprotection to achieve the desired substitution pattern on the pyrazole ring.

化学反应分析

Types of Reactions: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazolone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted pyrazolones.

科学研究应用

Agricultural Chemistry

One of the primary applications of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is in agricultural chemistry. Its derivatives have been studied for their potential as herbicides and fungicides. The pyrazole moiety is known to enhance the efficacy of agrochemicals by improving their stability and bioactivity.

Pharmaceutical Development

This compound has potential applications in pharmaceutical research due to its structural similarity to known bioactive molecules. Research indicates that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties. Studies are ongoing to evaluate its effectiveness against various diseases, including cancer and metabolic disorders.

Material Science

In material science, compounds with pyrazole structures are being explored for their use in developing new materials with specific electronic properties. This compound can be synthesized into polymers or composites that may have applications in electronics or nanotechnology.

Case Study 1: Herbicidal Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of several pyrazole derivatives, including this compound. The results indicated significant herbicidal effects against common weeds, suggesting a viable application in crop protection strategies.

Case Study 2: Anti-Cancer Properties

Research conducted by a team at a leading pharmaceutical institute investigated the anti-cancer properties of pyrazole derivatives. The study found that compounds similar to this compound induced apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent.

Data Tables

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

作用机制

The mechanism by which 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

相似化合物的比较

Data Table: Key Comparative Properties

生物活性

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one, also known by its CAS number 1197859-35-0, is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure features a pyrazole ring substituted with a tert-butyl and methyl group, which may influence its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 180.25 g/mol

- SMILES Notation : CC1=NN(C=C1C(=O)C)C(C)(C)C

- InChI Key : UKBSYRPUXFBPFQ-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas of activity, particularly in antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM |

| Enterococcus faecalis | 62.5 - 125 µM |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as the disruption of cell wall synthesis or interference with protein synthesis pathways .

Anti-inflammatory Potential

The anti-inflammatory effects of pyrazole derivatives have also been documented. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Recent literature has focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. For example, a study highlighted the synthesis of similar compounds and their biological evaluations, which demonstrated a correlation between structural modifications and enhanced biological activity .

A notable case study involved the evaluation of a series of pyrazole derivatives in vivo, which showed that certain substitutions could lead to improved efficacy against specific pathogens while minimizing cytotoxic effects on human cells .

常见问题

Q. What are the optimal synthetic routes for preparing 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one, and how do reaction conditions influence yield?

A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones under acidic or basic conditions. For example, pyrazole rings are often synthesized via reactions between hydrazines and diketones, with substituents like tert-butyl and methyl groups introduced through alkylation or substitution steps . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.

- Catalysts : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic substitution .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Yield optimization typically requires iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC .

Q. What spectroscopic methods are most reliable for characterizing this compound’s structure?

- X-ray crystallography : Provides definitive confirmation of molecular geometry, bond lengths, and substituent orientations. For example, pyrazole ring planarity and ketone positioning can be validated .

- NMR : H NMR reveals proton environments (e.g., tert-butyl singlet at ~1.3 ppm, methyl groups at 2.1–2.5 ppm). C NMR confirms carbonyl (C=O) at ~200 ppm .

- FTIR : Strong C=O stretch at ~1700 cm and pyrazole ring vibrations (C=N at ~1600 cm) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

- Thermal stability : Decomposition above 200°C, with ketone oxidation as a primary degradation pathway .

- Light sensitivity : UV exposure promotes photodegradation; amber glassware or inert atmospheres (N) are recommended .

- Humidity : Hygroscopicity is low due to hydrophobic tert-butyl groups, but prolonged moisture exposure may hydrolyze the ketone .

Q. What purification strategies are effective for isolating high-purity samples?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the compound and byproducts .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates polar impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?

The tert-butyl group at N1 sterically hinders electrophilic attacks at the pyrazole C5 position, directing reactions (e.g., acylation, halogenation) to C3 or C4. Computational studies (DFT) show lower activation energies for C4 modifications due to electron-withdrawing effects from the ketone . For example:

- Nitration : Occurs predominantly at C4, confirmed by H NMR coupling patterns .

- Suzuki coupling : Pd-catalyzed reactions favor C3 when bulky ligands (e.g., SPhos) mitigate steric effects .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies in antimicrobial or cytotoxicity results may arise from:

- Sample degradation : Verify purity via HPLC before assays .

- Solvent effects : DMSO (common in assays) can react with the ketone; use fresh stock solutions .

- Cell line variability : Conduct dose-response curves across multiple lines (e.g., HEK293 vs. HeLa) to identify selective toxicity .

Q. What computational tools predict this compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., COX-2) by analyzing hydrophobic pockets accommodating the tert-butyl group .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with ketone oxygen .

- QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., IC values for kinase targets) .

Q. What experimental design considerations address limitations in pollution or degradation studies?

- Sample diversity : Spiking environmental matrices (e.g., wastewater) with controlled concentrations avoids biases from limited initial samples .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track degradation kinetics without interrupting reactions .

- Stabilization : Cool samples to 4°C during long-term studies to slow organic degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Cyclization |

| Solvent (DMF) | 10–15% v/v | ↑ Solubility |

| Reaction Time | 6–8 h | ↓ Side Products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。